
4(3H)-Pyrimidinone, 6-hydroxy-2-methoxy-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Pyrimidinone, 6-hydroxy-2-methoxy-5-methyl- is a heterocyclic organic compound Pyrimidines are a class of compounds that are widely studied due to their presence in nucleic acids and various pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 6-hydroxy-2-methoxy-5-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the condensation of a methoxy-substituted urea with a suitable diketone or aldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and temperature control.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group may undergo oxidation to form a ketone.
Reduction: The compound could be reduced to remove the hydroxyl group or alter the methoxy group.
Substitution: The methoxy group could be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or alkyl halides.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone derivative, while substitution could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
4(3H)-Pyrimidinone, 6-hydroxy-2-methoxy-5-methyl- could have applications in several fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible pharmaceutical applications due to its structural similarity to nucleic acid bases.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action would depend on the specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The presence of the hydroxyl and methoxy groups could affect its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Hydroxy-2-methoxypyrimidin-4(3H)-one: Lacks the methyl group, which could affect its reactivity and applications.
5-Methyl-2-methoxypyrimidin-4(3H)-one: Lacks the hydroxyl group, potentially altering its chemical properties.
6-Hydroxy-5-methylpyrimidin-4(3H)-one: Lacks the methoxy group, which might influence its solubility and reactivity.
Uniqueness
The combination of hydroxyl, methoxy, and methyl groups in 4(3H)-Pyrimidinone, 6-hydroxy-2-methoxy-5-methyl- makes it unique, potentially offering distinct chemical properties and applications compared to its analogs.
Eigenschaften
CAS-Nummer |
62091-86-5 |
|---|---|
Molekularformel |
C6H8N2O3 |
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
4-hydroxy-2-methoxy-5-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H8N2O3/c1-3-4(9)7-6(11-2)8-5(3)10/h1-2H3,(H2,7,8,9,10) |
InChI-Schlüssel |
MCLDQRYNTZQRPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(NC1=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


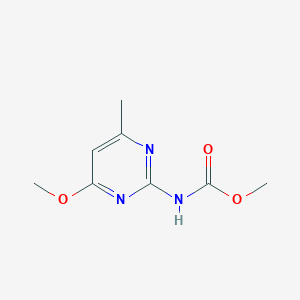
![4-[(6-Methylpyridin-3-yl)oxy]pyridin-3-amine](/img/structure/B8731597.png)
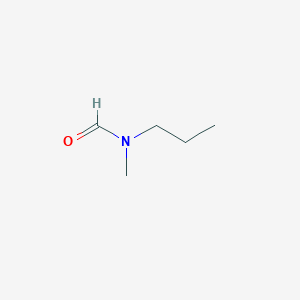

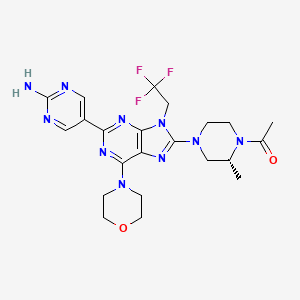



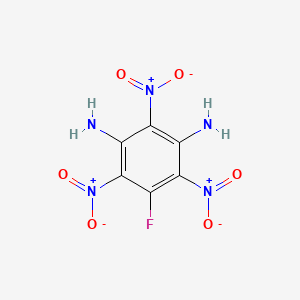


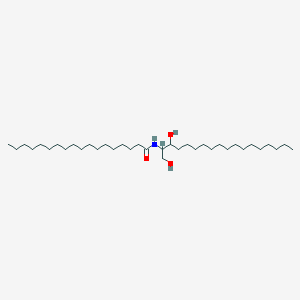

![2-[(TERT-BUTYLAMINO)CARBONYL]PHENYL ACETATE](/img/structure/B8731684.png)
